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Compound of Interest

Compound Name: TH-Z827

Cat. No.: B13838969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism

of action of TH-Z827, a selective inhibitor of the KRAS(G12D) mutant protein. This document

details the quantitative binding data, in-depth experimental protocols, and visual

representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity and Functional
Inhibition
TH-Z827 is a mutant-selective inhibitor that demonstrates a specific and potent interaction with

the KRAS(G12D) protein. Its binding and functional inhibition have been characterized through

various biochemical and cellular assays. The quantitative data from these assessments are

summarized below.
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Assay Type Parameter Value (µM)
Target/Syst
em

Nucleotide
State

Reference

SOS-

catalyzed

Nucleotide

Exchange

IC₅₀ 2.4 KRAS(G12D) GDP [1]

KRAS-CRAF

Interaction
IC₅₀ 42

KRAS(G12D)

-CRAF
Not Specified [1][2]

Cell

Proliferation

(PANC-1)

IC₅₀ 4.4

Pancreatic

Cancer Cell

Line

Endogenous [2]

Cell

Proliferation

(Panc 04.03)

IC₅₀ 4.7

Pancreatic

Cancer Cell

Line

Endogenous [2]

Notably, isothermal titration calorimetry (ITC) assays have confirmed that TH-Z827 does not

exhibit measurable binding to wild-type KRAS (KRAS(WT)) or the KRAS(G12C) mutant,

highlighting its selectivity for the G12D mutation.[1] The thermodynamic parameters for the

binding of TH-Z827 to GDP-bound KRAS(G12D) have been determined, indicating a favorable

binding event driven by entropic changes.[3]

Mechanism of Action and Signaling Pathway
Inhibition
TH-Z827 exerts its inhibitory effect by forming a salt bridge with the aspartate residue at

position 12 of the mutant KRAS protein.[4][5] This interaction locks the KRAS(G12D) protein in

an inactive state, thereby preventing the activation of downstream signaling pathways crucial

for cancer cell proliferation and survival. Specifically, treatment with TH-Z827 has been shown

to reduce the phosphorylation levels of ERK (pERK) and AKT (pAKT) in KRAS(G12D)-mutant

pancreatic cancer cell lines, confirming the inhibition of the MAPK and PI3K/mTOR signaling

pathways.[2]
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Prepare KRAS(G12D) (21.5 µM)
and TH-Z827 (800 µM) in ITC Buffer

Degas Both Solutions

Load KRAS(G12D) into Sample Cell
and TH-Z827 into Syringe

Set Temperature to 25°C

Inject TH-Z827 into KRAS(G12D)
(19 x 2 µL injections)

Record Heat Changes

Subtract Heat of Dilution and
Fit Data to Binding Model

Titrate TH-Z827 into Buffer Alone

Determine Kd, ΔH, ΔS, n
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Prepare KRAS(G12D)-mant-GDP,
SOScat, GTP, and TH-Z827

Add KRAS(G12D)-mant-GDP and
Varying [TH-Z827] to 384-well Plate

Add SOScat and Excess GTP
to Start Exchange

Monitor Decrease in Fluorescence
Over Time

Determine Initial Reaction Rates

Plot Rates vs. [TH-Z827]

Calculate IC₅₀

 

Co-transfect HEK293T cells with
KRAS(G12D)-N-luc and CRAF-C-luc

Express Fusion Proteins
(24-48 hours)

Lyse Cells to Release
Protein Complexes

Add Varying [TH-Z827]
to Cell Lysates

Add Luciferase Substrate

Measure Luminescence Signal

Plot Luminescence vs. [TH-Z827]

Calculate IC₅₀

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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